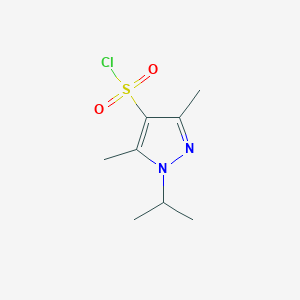![molecular formula C11H15F3N2O B1525159 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol CAS No. 1184010-61-4](/img/structure/B1525159.png)
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol
Übersicht
Beschreibung
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (C10H13F3N2O), also known as 2-Aminoethyl-2-trifluoromethyl-aniline, is an organic compound that is used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. This compound is a colorless liquid with a boiling point of 206 °C, and a melting point of −46 °C. It is slightly soluble in water, alcohol, and ether.
Wissenschaftliche Forschungsanwendungen
Structural Modifications and Sympathomimetic Activity
Structural modification of similar compounds, such as 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, by adding a methyl or ethyl group at the carbon alpha to the nitrogen or by adding various alkyl groups in the nitrogen center, changes sympathomimetic activity. This study indicates that β-receptor populations can be divided into β-1 and β-2 types, suggesting potential for tailored receptor targeting (Lands, Ludueña, & Buzzo, 1967).
Ethanol's Potentiation of GABA-mediated Neurotransmission
Ethanol (ethyl alcohol) potentiates the inhibition of cortical neurons by gamma-aminobutyric acid, suggesting specific interactions that could inform the development of neurological treatments or research into alcohol's effects on the brain (Nestoros, 1980).
The "Watering Protocol" in Chemical Synthesis
A novel approach to condensation reactions involving anilines demonstrates how to favor the production of certain precursors, which could be relevant for synthesizing compounds with structural similarities to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (Marull, Lefebvre, & Schlosser, 2004).
Hydrophobic Site Involvement in Aniline Derivatives' Actions
The study of ethanol's effect on the p-hydroxylation of aniline provides evidence for a hydrophobic binding site, which could be crucial for understanding the interactions and mechanisms of similar compounds (Cohen & Mannering, 1973).
Redox Behavior of Aniline Derivatives
An exploration into the redox behavior of aniline derivatives, including those with structures akin to 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol, sheds light on their biological relevance and potential applications in electrochemical technologies (Subhan et al., 2015).
Eigenschaften
IUPAC Name |
2-[4-amino-N-ethyl-2-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-2-16(5-6-17)10-4-3-8(15)7-9(10)11(12,13)14/h3-4,7,17H,2,5-6,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAPYLZPJIROQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[2-(Morpholin-4-yl)ethanesulfonyl]aniline](/img/structure/B1525081.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)

![[2-(Furan-2-yl)-1,3-oxazol-5-yl]methanol](/img/structure/B1525088.png)


![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid](/img/structure/B1525093.png)


